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Compound of Interest

Compound Name: Palladium(II) iodide

Cat. No.: B3021910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) iodide (PdI₂), a crucial though less common precursor in palladium chemistry

compared to its chloride counterpart, serves as a valuable catalyst and synthetic intermediate

in various chemical transformations. Its applications span organic synthesis, including cross-

coupling reactions, and materials science for the development of conductive materials and

nanoparticles. This technical guide provides an in-depth overview of the core synthesis

methods for Palladium(II) iodide, complete with detailed experimental protocols, quantitative

data, and workflow visualizations to aid researchers in their practical applications.

Core Synthesis Methodologies
The preparation of Palladium(II) iodide can be broadly categorized into three primary

methodologies: the reaction of a palladium salt with an iodide source, the direct combination of

the elemental constituents, and metathesis reactions. Each method offers distinct advantages

and yields different polymorphs of the final product.

Precipitation from a Palladium(II) Salt Solution
This is a widely utilized laboratory-scale method that involves the reaction of a soluble

palladium(II) salt with an alkali metal iodide in an aqueous solution. The insolubility of

Palladium(II) iodide in water drives the reaction to completion, leading to its precipitation.

Experimental Protocol:
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A common precursor for this method is a solution of palladium in nitric acid, which forms

palladium(II) nitrate in situ.

Materials:

Palladium metal (sponge or powder)

Concentrated Nitric Acid (HNO₃)

Sodium Iodide (NaI)

Deionized water

Procedure:

In a well-ventilated fume hood, dissolve a known quantity of palladium metal in

concentrated nitric acid. The reaction can be vigorous, so controlled addition is

recommended. Heating may be required to ensure complete dissolution. This forms a

dilute solution of palladium(II) nitrate.

In a separate vessel, prepare a saturated aqueous solution of sodium iodide.

Heat the palladium nitrate solution to approximately 80°C.[1]

Slowly add the sodium iodide solution to the heated palladium nitrate solution with

constant stirring.

A black precipitate of Palladium(II) iodide will form immediately.

Continue stirring at 80°C for a defined period to ensure complete precipitation.

Allow the mixture to cool to room temperature.

Collect the precipitate by vacuum filtration through a Büchner funnel.

Wash the precipitate thoroughly with deionized water to remove any unreacted salts and

byproducts.
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Dry the collected Palladium(II) iodide in a desiccator or a vacuum oven at a low

temperature to yield a fine black powder.

Quantitative Data:

Parameter Value/Range Reference

Purity
Commercially available up to

99.998%

Yield
Typically high due to the low

solubility of the product.

Melting Point 350 °C (decomposes) [1]

Density 6.003 g/cm³ [1]

Reaction Workflow:
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Workflow for the synthesis of PdI₂ via precipitation.
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Direct Combination of Elements
This method is employed for the synthesis of the high-temperature α-polymorph of

Palladium(II) iodide. It involves the direct reaction of palladium metal with iodine vapor at

elevated temperatures.

Experimental Protocol:

Materials:

High-purity Palladium metal (powder or sponge)

Iodine (I₂) crystals

Quartz tube

Tube furnace

Procedure:

Place a stoichiometric amount of palladium metal and iodine crystals in a quartz tube.

Evacuate the tube and seal it under vacuum to prevent oxidation of palladium and

sublimation of iodine at lower temperatures.

Place the sealed quartz tube in a tube furnace.

Gradually heat the furnace to a temperature above 600°C.[1]

Maintain this temperature for several hours to ensure the complete reaction between the

palladium and iodine vapor.

After the reaction is complete, cool the furnace slowly to room temperature to allow for the

formation of crystalline α-Palladium(II) iodide.

Carefully open the quartz tube in a fume hood to retrieve the product.

Quantitative Data:
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Parameter Value/Range Reference

Reaction Temperature > 600 °C [1]

Product Polymorph α-PdI₂ [1]

Crystal Structure Orthorhombic [1]

Reaction Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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